molecular formula C14H19Cl2N3O3S B10933959 N-(2,6-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

N-(2,6-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10933959
M. Wt: 380.3 g/mol
InChI Key: GECUVHYCHSQVMY-UHFFFAOYSA-N
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Description

“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, an ethylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 6 positions.

    Introduction of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative.

    Attachment of the ethylsulfonyl group: The final step involves the reaction of the piperazine derivative with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits therapeutic properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,6-Dichlorophenyl)-2-[4-(methylsulfonyl)piperazino]acetamide
  • N~1~-(2,6-Dichlorophenyl)-2-[4-(propylsulfonyl)piperazino]acetamide

Uniqueness

“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” is unique due to the presence of the ethylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups.

Properties

Molecular Formula

C14H19Cl2N3O3S

Molecular Weight

380.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-ethylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H19Cl2N3O3S/c1-2-23(21,22)19-8-6-18(7-9-19)10-13(20)17-14-11(15)4-3-5-12(14)16/h3-5H,2,6-10H2,1H3,(H,17,20)

InChI Key

GECUVHYCHSQVMY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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